

Technical Support Center: Overcoming Trifloxystrobin Resistance in Botrytis cinerea

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Compound of Interest		
Compound Name:	Trifloxystrobin	
Cat. No.:	B8790963	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering **trifloxystrobin** resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: My **trifloxystrobin** treatment is no longer effective against Botrytis cinerea. What is the most likely cause of this resistance?

A1: The most common mechanism of resistance to **trifloxystrobin** and other Quinone outside Inhibitor (QoI) fungicides is a target-site mutation in the cytochrome b (cytb) gene.[1][2][3][4][5] Specifically, a point mutation leading to a glycine to alanine substitution at codon 143 (G143A) is the primary cause of high-level resistance.[1][3][4][5] This mutation prevents the fungicide from binding to its target, rendering it ineffective.[1] There is complete cross-resistance among QoI fungicides like **trifloxystrobin**, pyraclostrobin, and azoxystrobin, meaning the G143A mutation will confer resistance to all of them.[1]

Q2: Are there other mechanisms besides the G143A mutation that can contribute to reduced sensitivity to **trifloxystrobin**?

A2: Yes, other mechanisms can contribute to reduced fungicide efficacy:

• Alternative Oxidase (AOX) Pathway:Botrytis cinerea possesses an alternative oxidase (AOX) pathway in its mitochondrial respiratory chain.[6][7] This pathway allows the fungus to

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bypass the cytochrome bc1 complex, which is the target of **trifloxystrobin**, thus allowing respiration to continue even in the presence of the fungicide.[6][7][8] The expression of AOX can be induced by the fungicide itself.[6]

Multidrug Resistance (MDR): Overexpression of ATP-binding cassette (ABC) transporters
and Major Facilitator Superfamily (MFS) transporters can lead to the efflux of fungicides from
the fungal cell.[2][9][10][11][12][13][14][15] This mechanism can confer resistance to multiple
classes of fungicides with different modes of action.[12][13][14] For example, the ABC
transporter BcatrB has been shown to be involved in the sensitivity of B. cinerea to certain
fungicides.[9][10]

Q3: How can I confirm if my Botrytis cinerea isolates are resistant to trifloxystrobin?

A3: You can confirm resistance through a combination of phenotyping and genotyping methods:

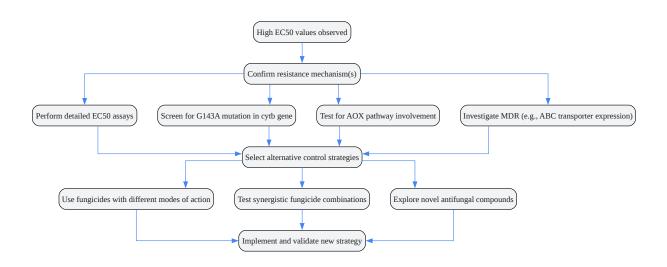
- Phenotyping: This involves determining the effective concentration of the fungicide that inhibits fungal growth by 50% (EC50). This is typically done through mycelial growth assays or spore germination assays on fungicide-amended media.[16]
- Genotyping: This involves molecular techniques to detect the G143A mutation in the cytb gene. Real-time PCR assays, such as TaqMan PCR, have been developed for rapid and high-throughput screening of this mutation.[3][17]

Troubleshooting Guides

Problem: My experiments are showing high EC50 values for **trifloxystrobin**, indicating resistance.

Solution Workflow:





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Caption: Troubleshooting workflow for **trifloxystrobin** resistance.

- 1. Characterize the Resistance Profile:
- Quantitative Data Summary: The following table summarizes the EC50 values of various fungicides against sensitive and resistant Botrytis cinerea isolates.



Fungicide	FRAC Code	Mode of Action	Sensitive Isolates EC50 (µg/mL)	Resistant Isolates EC50 (µg/mL)	Resistance Mechanism
Trifloxystrobin	11	Quinone outside inhibitor (QoI)	< 0.3	> 100	G143A mutation in cytb
Pyraclostrobi n	11	Quinone outside inhibitor (QoI)	< 0.3	> 100	G143A mutation in cytb
Azoxystrobin	11	Quinone outside inhibitor (QoI)	< 0.3	> 100	G143A mutation in cytb
Boscalid	7	Succinate dehydrogena se inhibitor (SDHI)	< 1.0	> 10	Mutations in sdhB gene
Fenhexamid	17	3-keto reductase inhibitor	< 0.1	> 10	Point mutations in erg27 gene
Fludioxonil	12	Phenylpyrrole	< 0.1	> 1.0	Mutations in osmosensing histidine kinase
Iprodione	2	Dicarboximid e	< 1.0	> 10	Mutations in osmosensing histidine kinase
Pyrimethanil	9	Anilinopyrimi dine	< 0.5	> 5.0	Overexpressi on of ABC transporters







Anilinopyrimi Cyprodinil 9 < 0.5 > 5.0 dine	Overexpressi on of ABC transporters
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Data compiled from multiple sources for illustrative purposes.[16][18][19][20][21]

- 2. Explore Alternative Fungicides and Combinations:
- Rotate fungicides with different FRAC (Fungicide Resistance Action Committee) codes to reduce selection pressure.[22][23]
- Utilize multi-site fungicides, which have a lower risk of resistance development.[22]
- Investigate synergistic combinations. For example, resveratrol has been shown to have a
 synergistic effect with pyrimethanil against resistant B. cinerea.[24] The combination of
 wuyiencin and pyrimethanil has also demonstrated efficacy and the ability to delay resistance
 development.[25]
- 3. Consider Novel Compounds and Strategies:
- Research is ongoing to identify novel compounds that can overcome existing resistance mechanisms. For instance, novel sulfonamides have been synthesized that show no crossresistance to commercial fungicides.[26][27]
- Biological control agents can be an alternative or complementary strategy to chemical fungicides.[28]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50 Values

This protocol is adapted from methodologies described in several studies.[16][17]

 Prepare Fungicide Stock Solutions: Dissolve the fungicide in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.



- Prepare Fungicide-Amended Media: Autoclave potato dextrose agar (PDA) and cool it to 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into Petri dishes. A control plate with only the solvent should be included.
- Inoculate Plates: Place a 5-mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control plate.
- Incubate: Incubate the plates at 20-25°C in the dark for 3-5 days.
- Measure Growth: Measure the diameter of the fungal colony in two perpendicular directions.
- Calculate Inhibition and EC50: Calculate the percentage of mycelial growth inhibition relative
 to the control. The EC50 value is determined by probit analysis of the log-transformed
 fungicide concentrations and the corresponding inhibition percentages.

Protocol 2: Molecular Detection of the G143A Mutation in the cytb Gene

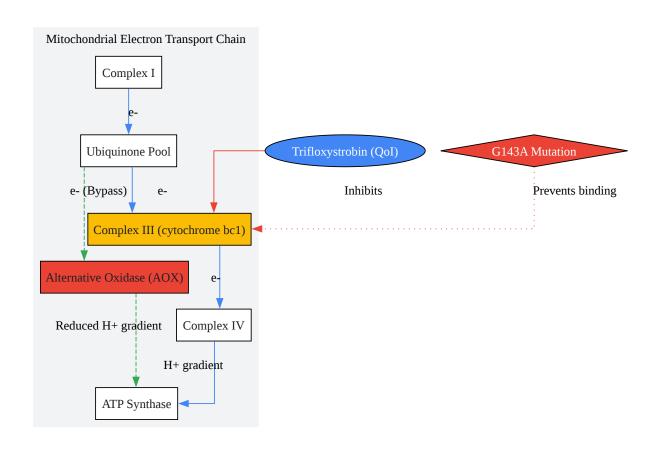
This protocol provides a general outline for detecting the G143A mutation using allele-specific PCR.

- DNA Extraction: Extract genomic DNA from the mycelia of the B. cinerea isolate.
- Primer Design: Design allele-specific primers that can differentiate between the wild-type (G143) and the resistant (A143) alleles.
- PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Include known sensitive and resistant isolates as controls.
- Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The
 presence or absence of specific bands will indicate the genotype of the isolate.
- Sequencing (Optional): For confirmation, the PCR product can be sequenced to verify the presence of the G143A mutation.

Signaling Pathways and Workflows

Mechanism of QoI Fungicide Action and Resistance





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Caption: QoI fungicide action and resistance mechanisms.

ABC Transporter-Mediated Fungicide Efflux

Caption: ABC transporter-mediated fungicide efflux.



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